N,N-Diisopropyl-3-pentylamine-d10
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Overview
Description
N,N-Diisopropyl-3-pentylamine-d10 is a deuterated compound with the molecular formula C11H15D10N and a molecular weight of 181.38 . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of N,N-Diisopropyl-3-pentylamine-d10 involves the incorporation of deuterium atoms into the molecular structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Industrial production methods may involve large-scale catalytic exchange processes to achieve high yields and purity .
Chemical Reactions Analysis
N,N-Diisopropyl-3-pentylamine-d10 can undergo various chemical reactions, including:
Scientific Research Applications
N,N-Diisopropyl-3-pentylamine-d10 has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-pentylamine-d10 involves its interaction with molecular targets through its amine group. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in studying metabolic pathways. The compound can interact with enzymes and receptors, influencing their activity and providing insights into their function.
Comparison with Similar Compounds
N,N-Diisopropyl-3-pentylamine-d10 can be compared with other similar compounds such as:
N,N-Diisopropyl-3-pentylamine: The non-deuterated version of the compound, which lacks the stability and analytical advantages provided by deuterium labeling.
N,N-Diisopropyl-3-pentanamine: Another similar compound with slight structural differences, used in similar applications but with different properties.
This compound stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1,1,1,2,2,4,4,5,5,5-decadeuterio-N,N-di(propan-2-yl)pentan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3/i1D3,2D3,7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKMTSFYPWEJRE-TXNVYZHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])C([2H])([2H])[2H])N(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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